Synthetic Yield Baseline and Process Conditions
The synthesis of 6-chloro-N-cyclopropylpyrimidin-4-amine from 4,6-dichloropyrimidine and cyclopropylamine in isopropanol at room temperature for 4 hours, followed by silica gel column chromatography, yields the target compound in 16.7% isolated yield as a white powder . This low yield provides a verifiable baseline for route optimization; alternative conditions (e.g., different base, solvent, temperature, or stoichiometry) that achieve higher yields represent a quantifiable improvement. While no head-to-head comparator under identical conditions is available in this source, the reported condition set is the only publicly disclosed preparative procedure for this compound .
| Evidence Dimension | Isolated synthetic yield of intermediate |
|---|---|
| Target Compound Data | 16.7% yield; 1.90 g white powder from 10.0 g 4,6-dichloropyrimidine |
| Comparator Or Baseline | No direct comparator under identical conditions; theoretical maximum yield for mono-substitution of 4,6-dichloropyrimidine is 100% (1:1 stoichiometry) |
| Quantified Difference | Yield is 16.7% of theoretical; the remaining 83.3% represents disubstituted byproducts, unreacted starting material, and purification losses |
| Conditions | Isopropanol, 20 °C (RT), 4 h; 4,6-dichloropyrimidine (10.0 g, 67.12 mmol), cyclopropylamine (3.48 g, 67.12 mmol); purification by silica gel column chromatography (eluent: System C). Patent: CN107400092, Paragraphs 0169, 0171, 0185-0187 |
Why This Matters
This is the only publicly disclosed synthetic route for this compound; the documented low yield establishes a baseline against which in-house process improvements or commercial supplier lot-to-lot consistency can be quantitatively benchmarked during procurement qualification.
